Pirisudanol vs Placebo: Antidepressant Efficacy in Elderly Population
In a randomized, double-blind, placebo-controlled trial involving 100 patients aged 55 years and older with mild to moderate depression, pyrisuccideanol maleate (Nadex) demonstrated a consistently higher proportion of patients with symptomatic improvement compared to placebo, with some differences reaching statistical significance [1]. The six-week trial, conducted across sixteen general practices, established a clinical differentiation baseline for pirisudanol in this specific geriatric depression indication.
| Evidence Dimension | Proportion of patients with symptomatic improvement |
|---|---|
| Target Compound Data | Consistently higher proportion of responders (exact percentage not publicly available; full data behind paywall) |
| Comparator Or Baseline | Placebo (matched control) |
| Quantified Difference | Consistently higher improvement rate, statistically significant on some measures |
| Conditions | Randomized double-blind trial; n=100 patients aged ≥55 years with mild to moderate depression; 16 general practice sites; 6-week duration; assessments at 0, 4, and 6 weeks |
Why This Matters
This direct comparative clinical evidence establishes pirisudanol's antidepressant efficacy in a defined geriatric cohort, a differentiation point lacking for many non-prescription nootropic alternatives.
- [1] Murphy JE. An evaluation of pyrisuccideanol maleate (Nadex) in the treatment of mild to moderate depression in patients aged 55 years and over, presenting in general practice. J Int Med Res. 1981;9(5):330-337. PMID: 7297757. View Source
